N-(2-Ethylhexylidene)hydroxylamine
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Overview
Description
N-(2-Ethylhexylidene)hydroxylamine is an organic compound with the molecular formula C8H17NO. It contains a hydroxylamine functional group, which is known for its reactivity and versatility in various chemical reactions. This compound is characterized by the presence of an oxime group, which is an aliphatic derivative of hydroxylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Ethylhexylidene)hydroxylamine can be synthesized through the reaction of 2-ethylhexanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
2-Ethylhexanal+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylhexylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
N-(2-Ethylhexylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other nitrogen-containing compounds.
Biology: Investigated for its potential role in biological pathways involving nitrogen metabolism.
Medicine: Explored for its potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethylhexylidene)hydroxylamine involves its reactivity with various nucleophiles and electrophiles. The oxime group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler analogue with the formula NH2OH.
N,N-Dimethylhydroxylamine: A derivative with two methyl groups attached to the nitrogen.
N,N-Diethylhydroxylamine: A derivative with two ethyl groups attached to the nitrogen.
Uniqueness
N-(2-Ethylhexylidene)hydroxylamine is unique due to its aliphatic oxime structure, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. Its specific structure allows for targeted applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
34612-83-4 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(2-ethylhexylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-3-5-6-8(4-2)7-9-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
IYFCZUKVNNVJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C=NO |
Origin of Product |
United States |
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